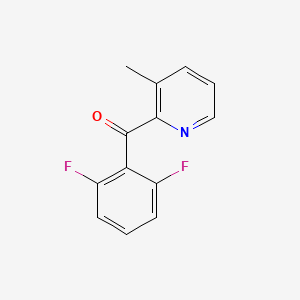

2-(2,6-Difluorobenzoyl)-3-methylpyridine

Übersicht

Beschreibung

“2,6-Difluorobenzoyl chloride” has been used in the preparation of a series of novel 2-aryl substituted 4H-3,1-benzoxazin-4-ones, regioselective synthesis of 3,6-disubstituted-2-aminoimidazo[1,2-a]pyridine, and Friedel-Crafts acylation reaction of toluene, anisol, thioanisol, 4-phenoxyacetophenone and N,N-diacetyl-4-phenoxyaniline .

Molecular Structure Analysis

The molecular formula for “2,6-Difluorobenzoyl fluoride” is C7H3F3O with an average mass of 160.093 Da . For “2,6-Difluorobenzoyl chloride”, the molecular formula is C7H3ClF2O with an average mass of 176.548 Da .

Physical And Chemical Properties Analysis

“2,6-Difluorobenzoyl chloride” has a density of 1.4±0.1 g/cm3, a boiling point of 186.5±0.0 °C at 760 mmHg, and a melting point of 128-132 °C (lit.) . It is insoluble in water and poorly soluble in apolar organic solvents .

Wissenschaftliche Forschungsanwendungen

1. Molecular and Crystal Structure Analysis

Studies have explored the crystal structures of related organic acid-base salts, such as 2-amino-6-methylpyridinium 3-methylbenzoate, which share structural similarities with 2-(2,6-Difluorobenzoyl)-3-methylpyridine. These compounds are characterized using techniques like FTIR, NMR, and X-ray diffraction, providing insights into ionic structures and supramolecular architectures, which are essential for understanding the properties of 2-(2,6-Difluorobenzoyl)-3-methylpyridine (Thanigaimani et al., 2015).

2. Construction of Lanthanide Ternary Complexes

Research has been conducted on the formation of lanthanide ternary complexes using compounds like 2,4-difluorobenzoic acid and 5,5'-dimethyl-2,2'–bipyridine, which are structurally related to 2-(2,6-Difluorobenzoyl)-3-methylpyridine. These studies involve X-ray diffraction and luminescence properties, contributing to the understanding of the molecular structure and potential applications in fields like materials science and luminescence (Du, Ren, & Zhang, 2020).

3. Synthesis and Antitumor Activity

Related compounds, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, have been synthesized and studied for their antitumor activities. These studies provide a basis for understanding the potential biomedical applications of 2-(2,6-Difluorobenzoyl)-3-methylpyridine, especially in the development of novel therapeutic agents (Grivsky et al., 1980).

4. Coordination Chemistry and Luminescent Compounds

Research on derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which are structurally similar to 2-(2,6-Difluorobenzoyl)-3-methylpyridine, has shown their use in coordination chemistry. Highlights include applications in luminescent lanthanide compounds for biological sensing and iron complexes demonstrating unusual thermal and photochemical transitions, indicating potential applications in bioimaging and material science (Halcrow, 2005).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been known to target specific enzymes or receptors in organisms .

Mode of Action

It’s possible that it may bind to its target, causing conformational changes that affect the target’s function .

Biochemical Pathways

It’s plausible that it could interfere with the normal functioning of certain biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

It’s likely that the compound’s interaction with its targets leads to changes at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

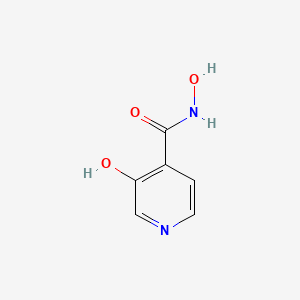

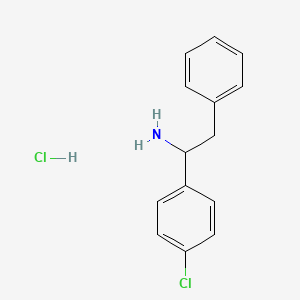

(2,6-difluorophenyl)-(3-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c1-8-4-3-7-16-12(8)13(17)11-9(14)5-2-6-10(11)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWDRGVQNOEQFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)C2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Difluorobenzoyl)-3-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453423.png)

![5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1453424.png)

![1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride](/img/structure/B1453427.png)

![[2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine](/img/structure/B1453433.png)

![6-Piperazin-1-yl-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1453435.png)

![3-[1-(difluoromethyl)-1H-pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1453446.png)